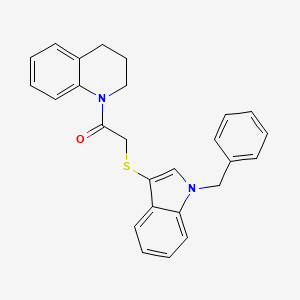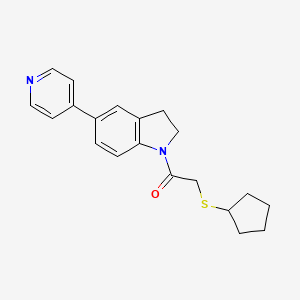
2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as CPPIE, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. CPPIE is a novel compound that has been synthesized through a multistep process and has been studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Photophysical Properties and Estrogen Receptor Affinity
Compounds similar to the query chemical, specifically 2-pyridin-2-yl-1H-indole derivatives, have been synthesized to explore their photophysical properties and affinity towards estrogen receptors (ER). These derivatives exhibited long-wavelength fluorescent emission sensitive to solvent polarity and pH, showing potential for biological imaging and sensing applications. Some derivatives also demonstrated good binding affinities to ER, indicating potential for research in estrogen-related biological pathways and diseases (Kasiotis & Haroutounian, 2006).
2. Antiviral Activity
Research on pyrazolo[3,4-b]pyridine derivatives has shown potential antiviral activities. These compounds, including those synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, have been evaluated for their cytotoxicity and efficacy against viruses such as HSV1 and HAV-MBB, indicating their relevance in the development of new antiviral agents (Attaby et al., 2006).
3. Antimicrobial Activity
The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activities, with synthesized compounds demonstrating minimum inhibitory concentration (MIC) values indicating effectiveness against various microbial strains. This research highlights the potential for these compounds in developing new antimicrobial agents (Salimon et al., 2011).
4. Catalytic Behavior in Chemical Reactions
The synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines have been studied for their catalytic behavior towards ethylene reactivity. These complexes demonstrate potential applications in the field of catalysis, particularly in oligomerization and polymerization reactions, indicating their utility in materials science and industrial chemistry (Sun et al., 2007).
5. Antibacterial Activity
Novel series of compounds with pyridine derivatives have been synthesized and tested for antibacterial activities. These studies indicate potential applications in developing new antibacterial agents, with several compounds showing promising activity against various bacterial strains (Joshi et al., 2011).
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(14-24-18-3-1-2-4-18)22-12-9-17-13-16(5-6-19(17)22)15-7-10-21-11-8-15/h5-8,10-11,13,18H,1-4,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZKIHAVFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

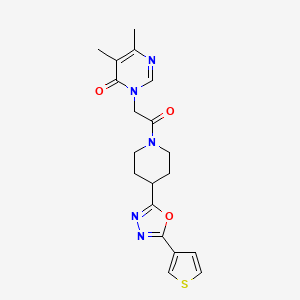

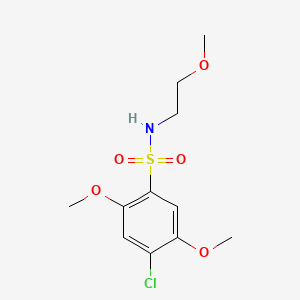
![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
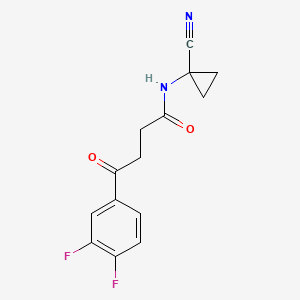

![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)
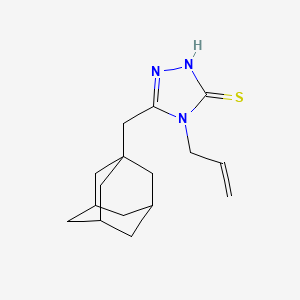
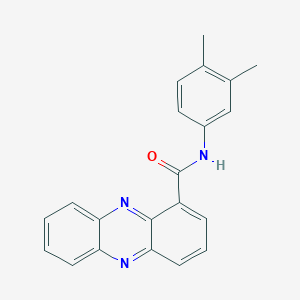
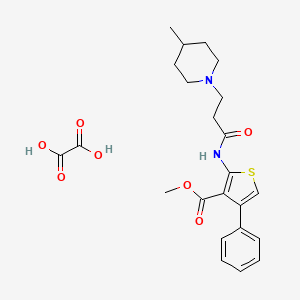
![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)
![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
